UNC2541

Vue d'ensemble

Description

UNC2541 est un inhibiteur puissant et spécifique de la tyrosine kinase Mer (MerTK). Il se lie à la poche ATP de MerTK avec une concentration inhibitrice (IC50) de 4,4 nanomolaires. Ce composé inhibe MerTK phosphorylée avec une concentration efficace (CE50) de 510 nanomolaires . MerTK est une tyrosine kinase réceptrice impliquée dans la régulation des réponses immunitaires, la survie cellulaire et la phagocytose.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'UNC2541 implique la préparation de pyrimidines macrocycliques. La voie de synthèse spécifique et les conditions de réaction sont propriétaires et non divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant la formation d'une structure macrocyclique .

Méthodes de production industrielle : Les méthodes de production industrielle de l'this compound ne sont pas disponibles publiquement. En règle générale, ces composés sont produits dans des installations spécialisées qui respectent des normes strictes de contrôle de la qualité et de réglementation. Le processus de production implique plusieurs étapes, notamment la synthèse, la purification et les tests de qualité pour garantir que le composé répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions : L'UNC2541 subit principalement des réactions de liaison avec MerTK. Il ne subit pas de réactions chimiques typiques telles que l'oxydation, la réduction ou la substitution dans des conditions normales. L'interaction principale est l'inhibition de MerTK par liaison à sa poche ATP .

Réactifs et conditions courants : Les réactifs courants utilisés dans la préparation de l'this compound comprennent divers solvants organiques et réactifs nécessaires à la synthèse de pyrimidines macrocycliques. Les conditions spécifiques de ces réactions sont propriétaires et non divulguées publiquement .

Principaux produits formés : Le principal produit formé à partir de la synthèse de l'this compound est le composé lui-même. Aucun sous-produit ou produit secondaire significatif n'a été signalé dans le processus de synthèse .

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est utilisé comme outil de recherche pour étudier le rôle de MerTK dans divers processus biologiques. En médecine, il est étudié pour ses applications thérapeutiques potentielles dans les maladies où MerTK est impliqué, telles que le cancer et les maladies auto-immunes .

Mécanisme d'action

L'this compound exerce ses effets en inhibant spécifiquement MerTK. Il se lie à la poche ATP de MerTK, empêchant la phosphorylation et l'activation de la kinase. Cette inhibition perturbe les voies de signalisation en aval qui sont impliquées dans la survie cellulaire, la régulation immunitaire et la phagocytose .

Applications De Recherche Scientifique

Cancer Therapy

UNC2541 has significant implications in cancer therapy due to its ability to inhibit MerTK, which is often overexpressed in various malignancies. The inhibition of MerTK can enhance anti-tumor immunity and sensitize tumors to existing therapies. Some key findings include:

- Enhancement of Immune Response : Studies have shown that this compound can modulate tumor microenvironments, enhancing the efficacy of immune checkpoint inhibitors by promoting T-cell activation and reducing tumor-associated macrophage activity .

- Combination Therapies : Research indicates that combining this compound with other therapeutic agents may overcome resistance mechanisms in cancers such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) .

Autoimmune Disorders

The role of MerTK in regulating immune responses makes this compound a candidate for investigating therapies for autoimmune diseases. By inhibiting MerTK, this compound may help restore normal immune function and reduce pathological inflammation associated with conditions like rheumatoid arthritis or systemic lupus erythematosus .

Research Tool in Basic Science

In addition to therapeutic applications, this compound serves as a critical research tool for studying the biological roles of MerTK in various cellular processes:

- Cell Survival and Apoptosis : this compound is utilized in experiments assessing the effects of MerTK inhibition on cell survival pathways, particularly in cancer cell lines where its expression correlates with resistance to apoptosis .

- Phagocytosis Studies : The compound's ability to inhibit MerTK allows researchers to explore its role in phagocytosis and immune cell signaling, providing insights into macrophage function and polarization .

Case Study 1: this compound in Non-Small Cell Lung Cancer

A study demonstrated that treatment with this compound significantly inhibited the growth of NSCLC cells by blocking MerTK signaling pathways. This inhibition led to increased apoptosis rates and enhanced sensitivity to EGFR-targeted therapies, indicating potential for combination treatment strategies .

Case Study 2: Modulation of Tumor Microenvironment

Research involving murine models showed that this compound treatment altered the tumor microenvironment by reducing the presence of immunosuppressive macrophages while promoting T-cell infiltration. This shift was associated with improved anti-tumor immunity and reduced tumor growth rates .

Comparative Analysis with Other Compounds

The following table summarizes the characteristics of this compound compared to other related compounds:

| Compound Name | Structure Type | Mechanism | Notable Features |

|---|---|---|---|

| UNC2025 | Bicyclic | MerTK Inhibitor | Potent against MerTK with distinct binding mode |

| UNC2180 | Bicyclic | Dual Inhibitor (MerTK & Axl) | Broader spectrum against related kinases |

| UNC3866 | Bicyclic | Selective Axl Inhibitor | Focused on Axl inhibition with less effect on MerTK |

Mécanisme D'action

UNC2541 exerts its effects by specifically inhibiting MerTK. It binds to the ATP pocket of MerTK, preventing the phosphorylation and activation of the kinase. This inhibition disrupts the downstream signaling pathways that are involved in cell survival, immune regulation, and phagocytosis .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Hémifumarate de giltéritinib : un inhibiteur double de FLT3 et AXL avec des valeurs d'IC50 de 0,29 nanomolaire et 0,73 nanomolaire, respectivement .

- Malate de sunitinib : un inhibiteur de tyrosine kinase à base d'indolinone qui bloque les activités de VEGFR2, PDGFRβ et c-kit .

- Pacritinib : un inhibiteur efficace et spécifique de JAK2 et FLT3 .

Unicité : L'UNC2541 est unique par sa forte spécificité pour MerTK par rapport aux autres composés similaires. Il a une valeur d'IC50 significativement plus faible pour MerTK, ce qui en fait un inhibiteur plus puissant. De plus, sa sélectivité par rapport à d'autres kinases telles que AXL, Tyro3 et FLT3 met en évidence son caractère unique .

Activité Biologique

UNC2541 is a small molecule inhibitor that has garnered attention for its role in modulating the activity of MerTK (Mer receptor tyrosine kinase), a member of the TAM (Tyro3, Axl, Mer) receptor family. This compound is particularly significant in cancer research due to its potential to influence tumor microenvironments and immune responses. Below, we explore the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for therapeutic strategies.

This compound primarily acts as an inhibitor of MerTK phosphorylation. MerTK is involved in various cellular processes, including apoptosis, immune regulation, and tissue repair. By inhibiting MerTK, this compound can alter these processes, particularly in the context of cancer.

- Inhibition of Phosphorylation : this compound effectively blocks the phosphorylation of MerTK in macrophages, which can lead to a shift from a pro-inflammatory to a pro-resolving macrophage phenotype. This shift is crucial in the context of diseases characterized by chronic inflammation or fibrosis .

Effects on Immune Cells

The inhibition of MerTK by this compound has notable implications for immune cell function:

- Macrophage Polarization : Studies indicate that treatment with this compound results in decreased levels of M1-associated cytokines such as TNF-α and IL-6 in macrophages. This suggests that this compound can promote a shift towards M2 polarization, which is associated with tissue repair and anti-inflammatory responses .

- Impact on Tumor Microenvironment : In models of liver fibrosis and cancer, this compound treatment has been shown to enhance the conversion of inflammatory macrophages to a more reparative phenotype. This conversion is vital for improving tissue homeostasis and reducing fibrosis .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different cell types and conditions:

Implications for Cancer Therapy

The modulation of MerTK activity through compounds like this compound opens new avenues for cancer therapy:

- Overcoming Resistance : By inhibiting MerTK, this compound may help overcome resistance mechanisms associated with EGFR-targeted therapies in non-small cell lung cancer (NSCLC). Upregulation of MerTK has been linked to poor prognosis and resistance to these therapies .

- Combination Therapies : The potential for combining this compound with other treatments (e.g., PD-1 inhibitors) is under investigation. Such combinations could enhance anti-tumor immunity while mitigating the immunosuppressive effects often seen in tumor microenvironments dominated by M2 macrophages .

Propriétés

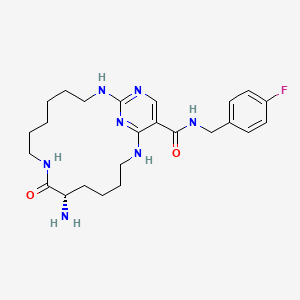

IUPAC Name |

(7S)-7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34FN7O2/c25-18-10-8-17(9-11-18)15-30-22(33)19-16-31-24-29-14-5-2-1-4-13-28-23(34)20(26)7-3-6-12-27-21(19)32-24/h8-11,16,20H,1-7,12-15,26H2,(H,28,34)(H,30,33)(H2,27,29,31,32)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHBIZGUJZDHG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC2=NC=C(C(=N2)NCCCCC(C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCNC2=NC=C(C(=N2)NCCCC[C@@H](C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34FN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does UNC2541 interact with MerTK and what are the downstream effects of this interaction?

A1: this compound acts as a competitive inhibitor of MerTK, specifically targeting the ATP-binding pocket of the kinase. [] This binding prevents ATP from binding to MerTK, effectively inhibiting its kinase activity. [] As MerTK plays a crucial role in various cellular processes such as cell survival, proliferation, and efferocytosis (the clearance of apoptotic cells by phagocytes), inhibiting its activity can have significant downstream effects. These effects can include:

Q2: What is the significance of the macrocyclic structure of this compound in its interaction with MerTK?

A2: The macrocyclic structure of this compound is critical for its potent and selective inhibition of MerTK. [] Macrocycles offer several advantages as kinase inhibitors, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.